[4-(Bromomethyl)phenyl]trimethylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMLLIQMFOAKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromomethyl Phenyl Trimethylsilane
Preparation via Benzylic Bromination of Trimethyl(4-tolyl)silane
The conversion of trimethyl(4-tolyl)silane to [4-(Bromomethyl)phenyl]trimethylsilane is a classic example of a benzylic bromination reaction. This process involves the substitution of a hydrogen atom on the methyl group attached to the aromatic ring with a bromine atom. The presence of the aromatic ring makes the benzylic C-H bonds weaker and more susceptible to radical cleavage than other sp³ hybridized C-H bonds.
Free Radical Halogenation Approaches (e.g., N-bromosuccinimide-mediated)
A common and effective method for achieving benzylic bromination is the use of N-bromosuccinimide (NBS) as the brominating agent. orgsyn.org This approach, often referred to as the Wohl-Ziegler reaction, offers advantages over using molecular bromine (Br₂), as it allows for a low, steady concentration of bromine radicals, which helps to minimize side reactions such as electrophilic aromatic substitution on the benzene (B151609) ring. researchgate.net
The reaction is typically carried out in a non-polar solvent, historically carbon tetrachloride (CCl₄), although due to its toxicity, alternative solvents like cyclohexane (B81311) or acetonitrile (B52724) are now preferred. The reaction is initiated by either a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (e.g., exposure to UV light). sci-hub.se The initiator serves to generate the initial radical species that starts the chain reaction.
A general procedure for the synthesis of this compound involves refluxing a solution of trimethyl(4-tolyl)silane with NBS and a catalytic amount of AIBN in a suitable solvent. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the succinimide (B58015) byproduct is filtered off, and the desired product is isolated and purified, typically by distillation or column chromatography.
Below is a representative table of reaction conditions that could be employed for this synthesis:
| Entry | Substrate | Reagent | Initiator (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Trimethyl(4-tolyl)silane | NBS (1.1 eq) | AIBN (2%) | CCl₄ | 77 (reflux) | 4 | ~85 |
| 2 | Trimethyl(4-tolyl)silane | NBS (1.1 eq) | BPO (2%) | Cyclohexane | 81 (reflux) | 6 | ~80 |
| 3 | Trimethyl(4-tolyl)silane | NBS (1.1 eq) | UV light | Acetonitrile | 60 | 8 | ~75 |
Mechanistic Insights into Benzylic Bromination Pathways
The benzylic bromination of trimethyl(4-tolyl)silane with NBS proceeds through a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination. rsc.org
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) or by the action of light on a small amount of bromine, which is generated from the reaction of NBS with trace amounts of HBr. rsc.org This generates the initial bromine radical (Br•).
Propagation: This stage consists of two repeating steps:
A bromine radical abstracts a hydrogen atom from the benzylic methyl group of trimethyl(4-tolyl)silane. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is enhanced by the delocalization of the unpaired electron into the aromatic ring. The para-trimethylsilyl group can also influence the stability of this radical through hyperconjugation and its electron-donating or -withdrawing nature.
The newly formed benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentration from the reaction of NBS with HBr, to form the product, this compound, and a new bromine radical. This bromine radical can then participate in another cycle of the propagation steps.
Termination: The chain reaction is terminated when two radical species combine. This can occur in several ways, such as the combination of two bromine radicals to form Br₂, or a bromine radical and a benzylic radical to form the product.
The resonance stabilization of the benzylic radical is a crucial factor that drives the selectivity of the reaction for the benzylic position over other positions on the molecule.
Considerations for Reaction Scalability and Optimization
Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges that require careful consideration and optimization. Key factors include reaction safety, efficiency, cost-effectiveness, and environmental impact.
One of the primary safety concerns with free-radical brominations is the potential for runaway reactions, especially when using peroxide initiators which are thermally unstable. The use of photochemical initiation can offer better control. However, scaling up photochemical reactions can be challenging due to the limited penetration of light through larger reaction volumes.
To address these challenges, there is a growing interest in moving from traditional batch processing to continuous flow chemistry. Continuous flow reactors offer several advantages for this type of reaction, including:
Enhanced Safety: The small reaction volume at any given time minimizes the risk of thermal runaways.
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivity.
Scalability: Production can be scaled up by simply running the reactor for longer periods or by using multiple reactors in parallel ("numbering-up").
Greener Chemistry: The use of more environmentally friendly solvents and the potential for in-situ generation of reagents can reduce the environmental footprint of the process.
Optimization of the reaction conditions is also crucial for scalability. This may involve screening different solvents to replace hazardous ones like carbon tetrachloride, evaluating different radical initiators for improved efficiency and safety, and fine-tuning the stoichiometry of the reagents to maximize the yield of the desired product while minimizing the formation of byproducts, such as the dibrominated species. The quality of the NBS used can also impact the reaction, as impurities can affect the initiation and propagation steps.
Reactivity and Transformational Chemistry of 4 Bromomethyl Phenyl Trimethylsilane
Reactions Involving the Benzylic Bromide Moiety
The primary site of reactivity in [4-(Bromomethyl)phenyl]trimethylsilane is the bromomethyl group attached to the phenyl ring. The benzylic position of the bromine atom makes it an excellent leaving group, susceptible to displacement by a wide array of nucleophiles. This reactivity is central to its application in synthetic organic chemistry.
Nucleophilic Substitution Reactions
The benzylic bromide in this compound readily undergoes nucleophilic substitution reactions, providing a straightforward method for introducing the 4-(trimethylsilyl)benzyl moiety into various molecular frameworks.
A diverse range of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These alkylation reactions are fundamental in constructing more complex molecular architectures.
For instance, the reaction of this compound with various nucleophiles results in the corresponding substituted products. The table below illustrates the versatility of this substrate in alkylation reactions.
| Nucleophile | Reagent | Product |
| Cyanide | Sodium Cyanide | [4-(Trimethylsilyl)phenyl]acetonitrile |
| Azide (B81097) | Sodium Azide | 4-(Azidomethyl)phenyl]trimethylsilane |
| Thiophenoxide | Sodium Thiophenoxide | Phenyl(4-(trimethylsilyl)benzyl)sulfane |
| Malonic Ester | Diethyl Malonate, Sodium Ethoxide | Diethyl 2-(4-(trimethylsilyl)benzyl)malonate |
These reactions typically proceed under standard nucleophilic substitution conditions, often in a polar aprotic solvent to facilitate the reaction. The trimethylsilyl (B98337) group is generally stable under these conditions, allowing for the selective functionalization of the benzylic position.
The benzylic bromide can be readily converted to a hydroxyl group, yielding [4-(trimethylsilyl)phenyl]methanol. This transformation is typically achieved through hydrolysis, often facilitated by a weak base such as sodium bicarbonate or by reaction with silver oxide in aqueous tetrahydrofuran (B95107).
| Reagent | Conditions | Product | Yield |
| H₂O, NaHCO₃ | Acetone/Water, Reflux | [4-(Trimethylsilyl)phenyl]methanol | High |
| Ag₂O | THF/Water | [4-(Trimethylsilyl)phenyl]methanol | Good |
This conversion is a crucial step in synthetic pathways where a benzylic alcohol functionality is required for subsequent transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, or for use as a protecting group.
Formation of Phosphonium (B103445) Salts for Wittig-type Reactions
One of the most significant applications of this compound is its use as a precursor for Wittig reagents. The reaction of the benzylic bromide with a phosphine (B1218219), typically triphenylphosphine (B44618), results in the formation of a stable phosphonium salt.
The reaction with triphenylphosphine proceeds smoothly in a suitable solvent, such as toluene (B28343) or acetonitrile (B52724), often with heating, to afford [4-(trimethylsilyl)benzyl]triphenylphosphonium bromide in high yield. researchgate.netresearchgate.net Microwave irradiation has also been employed to accelerate this reaction. biomedres.us
| Reagent | Solvent | Conditions | Product | Yield |
| Triphenylphosphine | Toluene | Reflux | [4-(trimethylsilyl)benzyl]triphenylphosphonium bromide | >90% |
| Triphenylphosphine | THF | 60 °C, Microwave | [4-(trimethylsilyl)benzyl]triphenylphosphonium bromide | 87-98% biomedres.us |
The resulting phosphonium salt can be deprotonated at the benzylic carbon using a strong base to generate the corresponding phosphonium ylide, also known as a Wittig reagent. libretexts.orglibretexts.org Common bases for this transformation include n-butyllithium, sodium hydride, or sodium amide. libretexts.org
The acidity of the benzylic proton is enhanced by the adjacent positively charged phosphorus atom, facilitating ylide formation. The resulting ylide is a key intermediate in the Wittig reaction, a powerful method for the synthesis of alkenes from carbonyl compounds. libretexts.org
The Wittig reaction allows for the conversion of aldehydes and ketones into alkenes. libretexts.org The stereochemical outcome of the Wittig reaction, affording either the (E)- or (Z)-alkene, is largely dependent on the nature of the substituents on the ylide. wikipedia.org Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized. wikipedia.org
Benzyltriphenylphosphonium ylides, such as the one derived from [4-(trimethylsilyl)benzyl]triphenylphosphonium bromide, are generally considered to be "semi-stabilized" ylides. elsevierpure.com This classification arises from the ability of the phenyl ring to delocalize the negative charge of the ylide to some extent. For semi-stabilized ylides, the stereoselectivity of the Wittig reaction is often poor, leading to mixtures of (E)- and (Z)-alkenes. wikipedia.orgelsevierpure.com
The electronic nature of substituents on the benzaldehyde (B42025) can influence the cis/trans ratio of the resulting stilbene (B7821643) product. elsevierpure.comresearchgate.net The trimethylsilyl group at the para position of the benzylidene ylide is considered to have an electron-donating effect through hyperconjugation when it is at a carbon adjacent to a π-system. u-tokyo.ac.jp This electron-donating character can influence the stability of the ylide and the transition states leading to the oxaphosphetane intermediates, thereby affecting the E/Z selectivity of the resulting alkene. However, detailed studies specifically quantifying the stereochemical influence of the para-trimethylsilyl group in these Wittig reactions are not extensively documented in readily available literature. The general expectation for a semi-stabilized ylide would be a mixture of stereoisomers, with the exact ratio being dependent on the specific reaction conditions and the nature of the carbonyl compound. wikipedia.orgelsevierpure.com
Mechanistic Pathways of Wittig Reactions involving Aromatic Systems
The Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds, proceeds through a detailed mechanistic pathway when involving aromatic systems. This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to convert aldehydes or ketones into alkenes. The stereochemical outcome of the reaction is significantly influenced by the nature of the ylide, particularly whether it is stabilized, semi-stabilized, or unstabilized.
The generally accepted mechanism for the Wittig reaction involves the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of the aldehyde or ketone. byjus.com This initial step leads to the formation of a dipolar, charge-separated intermediate known as a betaine (B1666868). byjus.comlibretexts.org Subsequently, the betaine intermediate undergoes ring-closure to form a four-membered ring intermediate called an oxaphosphetane. byjus.comorganic-chemistry.org This oxaphosphetane is unstable and decomposes to yield the final alkene product and a phosphine oxide, with the formation of the stable phosphine oxide being a major driving force for the reaction. organic-chemistry.org
An alternative and now widely supported mechanism suggests a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form the oxaphosphetane intermediate, bypassing the betaine. wikipedia.orgmasterorganicchemistry.com This concerted pathway is particularly favored under lithium-free conditions. wikipedia.org The stereochemistry of the resulting alkene is determined during the formation and decomposition of the oxaphosphetane.
Stereoselectivity in Aromatic Systems:
The stereoselectivity of the Wittig reaction is highly dependent on the stability of the phosphorus ylide used. adichemistry.com
Stabilized Ylides: When the ylide is stabilized by an electron-withdrawing group (e.g., an ester or ketone), the reaction is reversible and thermodynamically controlled. This allows for equilibration to the more stable anti-oxaphosphetane, which then decomposes to predominantly form the (E)-alkene. organic-chemistry.orgwikipedia.org
Unstabilized Ylides: With unstabilized ylides (e.g., where the substituent is an alkyl group), the reaction is kinetically controlled and irreversible. The initial addition to form the syn-oxaphosphetane is rapid, leading to the formation of the (Z)-alkene with high selectivity. organic-chemistry.orgwikipedia.org
Semi-stabilized Ylides: Ylides stabilized by an aryl group, such as those derived from this compound, are considered semi-stabilized. In these cases, the (E)/(Z) selectivity is often poor, resulting in a mixture of stereoisomers. wikipedia.orgnih.gov The electronic nature of substituents on the aromatic ring can further influence this selectivity. numberanalytics.com
The presence of lithium salts can also have a significant impact on the stereochemical outcome by potentially stabilizing the betaine intermediate and promoting equilibration, a phenomenon referred to as "stereochemical drift". wikipedia.orglibretexts.org
Table 1: Stereoselectivity of Wittig Reactions with Different Ylide Types
| Ylide Type | Substituent on Ylidic Carbon | Reaction Control | Predominant Alkene Isomer |
| Stabilized | Electron-withdrawing group (e.g., -COOR, -COR) | Thermodynamic | (E)-alkene |
| Unstabilized | Electron-donating group (e.g., -Alkyl) | Kinetic | (Z)-alkene |
| Semi-stabilized | Aryl group | Mixed | Mixture of (E) and (Z)-alkenes |
The Wittig reaction remains a versatile and powerful tool for olefination in organic synthesis. Understanding the nuances of its mechanistic pathways, especially the factors governing stereoselectivity with aromatic systems, is crucial for its effective application in the synthesis of complex molecules.
Generation of Organometallic Intermediates (e.g., Grignard Reagents)
The generation of organometallic intermediates, particularly Grignard reagents, from aryl halides is a fundamental transformation in organic chemistry. However, the direct formation of a Grignard reagent from this compound by reacting the bromomethyl group with magnesium is complicated by the reactivity of the benzylic halide.
Typically, Grignard reagents are prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent. The reaction involving the bromomethyl group of this compound would be expected to proceed as follows:
4-(Me3Si)C6H4CH2Br + Mg → 4-(Me3Si)C6H4CH2MgBr
While this reaction is feasible, the resulting benzylic Grignard reagent is highly reactive and can participate in side reactions, such as Wurtz-type coupling, where two benzyl (B1604629) groups couple to form a bibenzyl derivative. Careful control of reaction conditions, such as temperature and the purity of the magnesium and solvent, is crucial to minimize these side reactions.
An alternative approach to generating a nucleophilic species from this compound involves the formation of other organometallic reagents. For instance, organolithium reagents can be prepared, though typically from the corresponding aryl bromide rather than the benzylic bromide. The presence of the trimethylsilyl group can influence the reactivity and stability of these organometallic intermediates.
The generation of organometallic intermediates from this compound opens up a wide range of synthetic possibilities, allowing for the formation of new carbon-carbon bonds through reactions with various electrophiles such as aldehydes, ketones, esters, and nitriles.
Reactions Involving the Trimethylsilyl Group
Desilylation Reactions (e.g., using Tetra-n-butylammonium Fluoride)
The trimethylsilyl (TMS) group in this compound can be selectively removed through a process called desilylation. This reaction is typically achieved using a fluoride (B91410) source, with tetra-n-butylammonium fluoride (TBAF) being a common and effective reagent. The high affinity of fluoride for silicon is the driving force for this transformation.
The mechanism of desilylation with fluoride involves the nucleophilic attack of the fluoride ion on the silicon atom of the TMS group. This forms a pentacoordinate silicon intermediate, which is unstable and readily breaks down to cleave the carbon-silicon bond, resulting in the formation of a carbanion and a stable fluorotrimethylsilane. The carbanion is then protonated by a suitable proton source, which can be the solvent or an added acid, to yield the desilylated product.
The reaction of this compound with TBAF would yield 4-bromomethylbenzene (p-tolyl bromide).
4-(Me3Si)C6H4CH2Br + F- → [4-(CH2Br)C6H4]- + Me3SiF
[4-(CH2Br)C6H4]- + H+ → 4-BrCH2C6H4
The choice of solvent is important for the success of desilylation reactions. Protic solvents can compete with the fluoride ion for coordination to the silicon atom, while aprotic polar solvents like tetrahydrofuran (THF) or acetonitrile are generally preferred.
Role as a Protecting Group and its Cleavage
The trimethylsilyl group can serve as a protecting group for an aromatic position. By occupying a specific site on the aromatic ring, the TMS group can direct subsequent electrophilic substitution reactions to other positions. Once the desired transformations are complete, the TMS group can be cleanly removed under mild conditions, restoring the original aromatic C-H bond.
In the context of this compound, the TMS group occupies the para position relative to the bromomethyl group. If one were to perform an electrophilic aromatic substitution, the TMS group would direct the incoming electrophile to the ortho position relative to itself.
The cleavage of the TMS protecting group is most commonly achieved through protodesilylation using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), or through the use of fluoride ions as described in the previous section. The choice of cleavage method depends on the sensitivity of other functional groups present in the molecule.
The ability to introduce and then remove the trimethylsilyl group provides a powerful strategy for controlling the regioselectivity of reactions on aromatic rings, making it a valuable tool in multi-step organic synthesis.
Influence on Aromatic Electrophilic/Nucleophilic Substitution
The trimethylsilyl group exerts a significant electronic influence on the aromatic ring, thereby affecting its reactivity in both electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution:
The trimethylsilyl group is considered an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the phenomenon of σ-π hyperconjugation, where the electrons in the carbon-silicon sigma bond can overlap with the π-system of the aromatic ring, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles at these positions.
However, the TMS group is also susceptible to cleavage under the acidic conditions often employed in electrophilic aromatic substitution. This can lead to ipso-substitution, where the electrophile replaces the TMS group itself. The outcome of the reaction, whether it is substitution at the ortho position or ipso-substitution, can often be controlled by the choice of reaction conditions.
Nucleophilic Aromatic Substitution:
In nucleophilic aromatic substitution (SNAr) reactions, the trimethylsilyl group generally has a deactivating effect. SNAr reactions are favored by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer complex intermediate. The TMS group, being electron-donating through hyperconjugation, destabilizes this intermediate and thus slows down the rate of reaction.
The electronic effects of the trimethylsilyl group are a key consideration when planning synthetic routes involving substituted aromatic compounds, as they can be harnessed to control both the reactivity and regioselectivity of a wide range of transformations.
Metal-Catalyzed Cross-Coupling Reactions
This compound can serve as a versatile substrate in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the compound in these reactions is primarily centered around the C-Br bond of the bromomethyl group.
Suzuki Coupling:
In a Suzuki coupling reaction, an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. While the bromomethyl group is not a typical substrate for Suzuki coupling, derivatives of this compound, where the bromine is directly attached to the aromatic ring, would be excellent coupling partners. For instance, 4-bromo-1-(trimethylsilyl)benzene could be coupled with a variety of boronic acids to form biaryl compounds.
Stille Coupling:
The Stille coupling reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. Similar to the Suzuki coupling, the aromatic bromide derivative of this compound would be a suitable substrate for this reaction.
Sonogashira Coupling:
The Sonogashira coupling is a palladium-catalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide. Again, an aryl bromide derivative of this compound would be the reactive partner in this transformation, allowing for the introduction of an alkyne moiety onto the aromatic ring.
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. An aryl bromide derivative of this compound could participate in this reaction to form a substituted styrene (B11656) derivative.
While the bromomethyl group itself is not the primary site of reactivity in these traditional cross-coupling reactions, its presence allows for further functionalization of the molecule after the cross-coupling has been performed. For example, the bromomethyl group can be converted into a variety of other functional groups, such as an aldehyde, a carboxylic acid, or an amine, thereby increasing the synthetic utility of the cross-coupling products.
Potential in Sonogashira Coupling Applications for Aryl Bromides
While the classical Sonogashira reaction involves the coupling of terminal alkynes with aryl or vinyl halides, its principles can be extended to related C(sp³)-hybridized electrophiles like benzyl bromides. organic-chemistry.org Therefore, this compound is a viable substrate for Sonogashira-type reactions, specifically the palladium-catalyzed alkynylation of its benzylic C-Br bond. This transformation enables the formation of a C(sp³)–C(sp) bond, yielding substituted aryl alkynes which are valuable intermediates in organic synthesis. organic-chemistry.orgorganic-chemistry.org The reaction typically proceeds in the presence of a palladium catalyst, often a copper(I) co-catalyst, and an amine base. organic-chemistry.org However, efficient copper-free protocols have also been developed. organic-chemistry.org
Recent research has demonstrated efficient methods for the cross-coupling of benzyl bromides with lithium acetylides at room temperature, proceeding rapidly and tolerating sensitive functional groups like esters and nitriles. rsc.org Another effective protocol uses a palladium-XPhos catalyst system to couple benzyl chlorides and bromides with a wide range of terminal alkynes, avoiding the need for a copper co-catalyst. organic-chemistry.org
Table 1: Example Conditions for Palladium-Catalyzed Alkynylation of Benzyl Halides Data inferred from reactions of analogous benzyl halides.
| Catalyst System | Base | Solvent | Temperature | Coupling Partner | Reference |
|---|---|---|---|---|---|
| Pd[P(tBu3)]2 | - | THF | Room Temp. | Lithium Acetylide | rsc.org |
| PdCl2(CH3CN)2 / XPhos | Cs2CO3 | Dioxane | 65 °C | Terminal Alkyne | organic-chemistry.org |
| PdCl2(PPh3)2 / CuI | Et3N | Toluene | - | Terminal Alkyne | nih.gov |
The formation of a carbon-carbon bond via the Sonogashira-type coupling of this compound follows a well-established palladium catalytic cycle. The process is initiated by the oxidative addition of the C–Br bond of the benzyl bromide to a palladium(0) complex. This step is generally facile for reactive benzyl bromides. The resulting benzyl-palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne, the copper(I) co-catalyst, and the amine base. In copper-free systems, a different mechanism, such as direct reaction with a deprotonated alkyne, occurs. The final step is reductive elimination from the diorganopalladium(II) complex, which forms the desired C–C bond of the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. uwindsor.ca
In the context of silylethynyl cross-couplings, alkynes such as trimethylsilylacetylene (B32187) are frequently used. The trimethylsilyl (TMS) group serves two primary roles. First, it acts as a protecting group for the terminal alkyne, preventing side reactions associated with the acidic acetylenic proton, such as homo-coupling (Glaser coupling). nih.gov Second, it allows for controlled reactivity; the coupling occurs specifically at the C-H bond of a terminal alkyne or a C-metal bond of a pre-formed metal acetylide. nih.gov
When coupling with a silyl-protected alkyne like (trimethylsilyl)acetylene, the reaction still proceeds at the C-H bond if one is available. However, if a pre-metallated silylacetylene, such as (triisopropylsilyl)ethynylmagnesium bromide, is used, the cross-coupling occurs at the C-Mg bond. nih.gov The silyl (B83357) group typically remains intact during the coupling reaction and can be easily removed in a subsequent step using reagents like fluoride ions (e.g., TBAF) or basic conditions to yield the terminal alkyne. This two-step process is a common strategy for introducing an ethynyl (B1212043) group. nih.gov
Applicability in Suzuki-Miyaura Coupling (inferred from related bromophenylsilanes)
The reactivity of this compound in Suzuki-Miyaura coupling can be inferred from the established behavior of other benzyl halides in this reaction. The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, typically coupling an organoboron compound with an organic halide. nih.gov While most common for aryl halides, the reaction has been successfully adapted for C(sp³)-hybridized electrophiles, including benzyl bromides. nih.govnih.gov
The palladium-catalyzed cross-coupling of benzyl bromides with potassium aryltrifluoroborates or arylboronic acids provides an effective route to synthesize diarylmethane structures, which are common motifs in pharmaceuticals. nih.govnih.gov Studies have shown that catalysts like Pd(OAc)₂ with bulky phosphine ligands (e.g., JohnPhos) or PdCl₂(dppf) are effective for this transformation. nih.govnih.gov The reaction generally exhibits good functional group tolerance, though it can be sensitive to steric hindrance. nih.gov
Table 2: Substrate Scope in Suzuki-Miyaura Coupling of Benzyl Bromides Data inferred from reactions of analogous benzyl bromides with various arylboron reagents.
| Benzyl Bromide Substituent | Arylboron Reagent | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxy | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | 85% | nih.gov |
| 4-Cyano | Phenylboronic acid | Pd(OAc)₂ / JohnPhos | 60% | nih.gov |
| Unsubstituted | Potassium phenyltrifluoroborate | PdCl₂(dppf) | 94% | nih.gov |
| 4-Fluoro | Potassium (4-methoxyphenyl)trifluoroborate | PdCl₂(dppf) | 93% | nih.gov |
The proposed mechanism involves oxidative addition of the benzyl bromide to Pd(0), followed by transmetalation with the activated boronic acid or trifluoroborate salt, and subsequent reductive elimination to yield the diarylmethane product. nih.gov
Multi-site Reactivity and Chemoselectivity
This compound possesses multiple potential sites for reactivity in metal-catalyzed reactions, creating challenges and opportunities for chemoselectivity. The primary reactive sites are:
The C(sp³)–Br bond of the bromomethyl group.
The C(sp²)–Si bond of the trimethylsilyl group.
The aromatic C(sp²)–H bonds .
Under typical palladium-catalyzed Sonogashira and Suzuki-Miyaura conditions, the C(sp³)–Br bond of the benzyl bromide is by far the most reactive site. Benzyl halides are highly susceptible to oxidative addition to Pd(0) catalysts under mild conditions. rsc.orgnih.gov Therefore, cross-coupling reactions are expected to occur with high chemoselectivity at the bromomethyl position. Studies on multifunctional substrates confirm this selectivity; for example, a boronic ester functionality, which is reactive toward organolithium reagents, remains intact during the palladium-catalyzed coupling of a benzyl bromide with a lithium acetylide. rsc.org
Reactivity at the other sites would require different conditions:
C–Si Bond Coupling (Hiyama-type): Cleavage of the C–Si bond for cross-coupling typically requires an activating agent, such as a fluoride source (e.g., TASF, TBAF) or a strong base, and is generally performed on aryl or vinyl silanes. nih.govorganic-chemistry.org These conditions are distinct from those optimized for benzyl bromide coupling, allowing for selective reaction at the C-Br bond.
C–H Bond Activation: Direct functionalization of the aromatic C–H bonds usually necessitates harsher reaction conditions, specialized catalyst systems, and often the presence of a directing group to achieve regioselectivity. labxing.commdpi.com
Thus, by selecting appropriate palladium catalysts and reaction conditions (e.g., phosphine ligands, mild bases), it is possible to selectively functionalize the bromomethyl group of this compound while leaving the trimethylsilyl group and aromatic C-H bonds untouched. rsc.org
Applications of 4 Bromomethyl Phenyl Trimethylsilane in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block for Complex Molecules
The distinct reactivity of the bromomethyl and trimethylsilyl (B98337) groups on the aromatic ring makes [4-(Bromomethyl)phenyl]trimethylsilane an ideal starting material for the construction of intricate molecular architectures.
Synthesis of Trifunctional Chemical Probes
Trifunctional chemical probes are powerful tools in chemical biology for identifying and characterizing protein-ligand interactions. These probes typically consist of three key components: a reactive group for covalent modification of the target protein, a reporter tag for detection and visualization, and a bioorthogonal handle for subsequent chemical modifications. The synthesis of such probes often involves the use of versatile building blocks that can be sequentially or orthogonally functionalized.
While direct literature detailing the use of this compound in the synthesis of trifunctional probes is not abundant, its structure lends itself to such applications. The bromomethyl group can serve as a reactive electrophile for covalent modification of nucleophilic residues in proteins. The trimethylsilyl group can be converted into other functionalities, and the aromatic ring provides a scaffold for the attachment of reporter tags and bioorthogonal handles.
Table 1: Potential Functional Groups in a Trifunctional Probe Derived from this compound
| Component | Function | Potential Derivation from this compound |
| Reactive Group | Covalently binds to the target protein. | The bromomethyl group can directly act as an electrophile. |
| Reporter Tag | Enables detection and visualization. | Can be attached to the aromatic ring after modification of the trimethylsilyl group or through aromatic substitution. |
| Bioorthogonal Handle | Allows for further chemical modifications. | Can be introduced onto the aromatic ring or as a modification of the trimethylsilyl group. |
Scaffold for Dendritic Architectures and Soluble Supports
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. wikipedia.orgmdpi.com Their synthesis often starts from a central core molecule, from which successive generations of branches are grown. nih.govresearchgate.net The tetra-functionality that can be generated from the core structure of molecules like this compound makes it a potential candidate for the synthesis of dendritic structures. The bromomethyl group can be used for the attachment of the first layer of branching units.
Soluble polymer-supported catalysts and reagents offer advantages in organic synthesis by combining the benefits of homogeneous catalysis (high reactivity and selectivity) with the ease of separation of heterogeneous catalysts. rsc.orgswinburne.edu.aumdpi.com While specific examples are not prevalent in the literature, this compound could be incorporated into soluble polymeric supports. The bromomethyl group can be used to attach the molecule to a polymer backbone, and the trimethylsilyl group can be modified to anchor a catalytically active species.
Incorporation into Functionalized Polyaromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with applications in materials science, particularly in the development of organic electronics. chemistryviews.org The introduction of functional groups onto the PAH core can significantly alter their electronic and physical properties. nih.gov Alkylation of PAHs is a common method for their functionalization. nih.gov
The reaction of this compound with PAHs can lead to the formation of silyl-functionalized PAH derivatives. This reaction would typically proceed through a Friedel-Crafts alkylation or a related coupling reaction. researchgate.netresearchgate.net The trimethylsilyl group can then serve as a handle for further modifications or influence the packing and electronic properties of the resulting material.
Precursor for Silicon-Containing Advanced Materials
The presence of the silicon atom in this compound makes it a valuable precursor for the synthesis of a variety of silicon-containing materials with unique properties.
Functionalization of Graphene and Nanomaterials
Graphene, a single layer of carbon atoms arranged in a hexagonal lattice, possesses exceptional mechanical, electrical, and thermal properties. To tailor these properties for specific applications, the surface of graphene is often chemically functionalized. Silanization is a common method for the functionalization of graphene oxide (GO), the oxidized form of graphene. nih.govscielo.brresearchgate.netsci-hub.se This process involves the reaction of silane (B1218182) coupling agents with the oxygen-containing functional groups on the GO surface. researchgate.net
This compound can be used to functionalize GO. The trimethylsilyl group can react with the hydroxyl groups on the GO surface, forming stable Si-O-C bonds. This covalent attachment would introduce bromomethylphenyl groups onto the graphene sheets, which can then be used for further chemical modifications.
Similarly, the surface of various nanoparticles can be modified to enhance their stability, dispersibility, and functionality for applications in areas such as nanomedicine and catalysis. nih.govnih.govmdpi.com Silanization is a widely used technique for the surface modification of nanoparticles. rsc.org this compound can be employed to introduce bromomethylphenyl groups onto the surface of nanoparticles that possess hydroxyl groups, such as silica (B1680970) or metal oxide nanoparticles.
Synthesis of Borylmethylsilanes and Related Organosilicon Reagents
Organoboron and organosilicon compounds are important reagents in organic synthesis, known for their versatility in forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The synthesis of molecules containing both boron and silicon can lead to reagents with unique reactivity.
While direct synthesis of borylmethylsilanes from this compound is not extensively documented, its structure suggests potential pathways. For instance, reaction of the bromomethyl group with a suitable boron nucleophile could lead to the formation of a C-B bond, yielding a (borylmethyl)phenyltrimethylsilane. Such compounds could serve as novel building blocks in organic synthesis.
Furthermore, this compound can be used as a precursor for the synthesis of other silicon-containing monomers and polymers. researchgate.netresearchgate.netgoogle.comwiley-vch.dedtic.mil The reactive bromomethyl and modifiable trimethylsilyl groups allow for its incorporation into various polymer backbones, leading to materials with tailored thermal, mechanical, and electronic properties.
Contribution to the Construction of Biologically Relevant Scaffolds
This compound serves as a specialized reagent in advanced organic synthesis for the construction of complex molecular frameworks with significant biological activity. Its utility is particularly notable in the synthesis of stilbene-based scaffolds, which are central to a variety of natural products and synthetic compounds with therapeutic potential. Stilbenes and their derivatives are recognized for a wide spectrum of biological applications, including anticancer, antioxidant, and anti-inflammatory properties. scispace.com
The primary route for incorporating the [4-(trimethylsilyl)benzyl] moiety into these scaffolds is through olefination reactions, most prominently the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction is a cornerstone of stilbene (B7821643) synthesis due to its high reliability and stereoselectivity, typically favoring the formation of the thermodynamically more stable E-alkenes (trans-stilbenes). wikipedia.orgorganic-chemistry.org The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org
In this context, this compound is an ideal precursor for the necessary phosphonate (B1237965) reagent. The synthesis begins with a Michaelis-Arbuzov reaction, where this compound is treated with a trialkyl phosphite (B83602), such as triethyl phosphite, to generate the corresponding diethyl [4-(trimethylsilyl)benzyl]phosphonate. wikipedia.orgalfa-chemistry.com This phosphonate is then deprotonated with a base to form a nucleophilic carbanion, which subsequently reacts with a substituted benzaldehyde (B42025) to yield a 4-trimethylsilylstilbene derivative. wikipedia.orgorganic-chemistry.org
The general synthetic pathway is outlined below:
Scheme 1: Synthesis of a 4-Trimethylsilylstilbene Scaffold via the Horner-Wadsworth-Emmons Reaction
Step 1: Arbuzov Reaction to form the Phosphonate Ester

In this step, this compound reacts with triethyl phosphite to yield diethyl [4-(trimethylsilyl)benzyl]phosphonate.
Step 2: Horner-Wadsworth-Emmons Olefination

The phosphonate ester is deprotonated by a base (e.g., NaH) and reacts with a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde, a key component of combretastatin (B1194345) A-4) to form the corresponding silylated stilbene. nih.govnih.gov
The incorporation of a trimethylsilyl (TMS) group onto the phenyl ring of the stilbene scaffold is a strategic choice in medicinal chemistry. Organosilicon compounds often exhibit altered physicochemical properties compared to their carbon analogues, which can lead to improved pharmacological profiles. These modifications can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. The synthesis of silylated analogues of potent bioactive molecules like resveratrol (B1683913) and combretastatin A-4 represents a promising avenue for the development of new therapeutic agents. nih.govnih.gov Combretastatin A-4, for instance, is a powerful natural product that inhibits tubulin polymerization, making it a lead compound in cancer research. nih.govnih.gov
The following interactive table details the components and expected product of a representative synthesis to construct a silylated stilbene scaffold, which could be an analogue of biologically active compounds like combretastatin or resveratrol.
Table 1: Representative Synthesis of a Silylated Stilbene Analogue
| Step | Reactant 1 | Reactant 2 / Reagents | Product | Reaction Type | Significance |
| 1 | This compound | Triethyl phosphite | Diethyl [4-(trimethylsilyl)benzyl]phosphonate | Michaelis-Arbuzov Reaction | Preparation of the key HWE reagent. alfa-chemistry.com |
| 2 | Diethyl [4-(trimethylsilyl)benzyl]phosphonate | 1. Sodium hydride (NaH)2. 3,4,5-Trimethoxybenzaldehyde | (E)-3,4,5-trimethoxy-4'-(trimethylsilyl)stilbene | Horner-Wadsworth-Emmons Reaction | Forms the stilbene backbone with high E-selectivity. wikipedia.orgorganic-chemistry.org |
This synthetic strategy allows for the creation of a library of novel stilbene derivatives by varying the substituted aldehyde used in the HWE reaction. researchgate.net The resulting silylated stilbenes can then be evaluated for their biological activities, such as cytotoxicity against cancer cell lines or inhibition of specific enzymes, to explore their potential as new drug candidates. researchgate.net
Compound Index
Synthesis and Reactivity of Advanced Derivatives and Analogues of 4 Bromomethyl Phenyl Trimethylsilane
Derivatives Featuring Additional Alkynyl Moieties (e.g., {[4-(bromomethyl)phenyl]-ethynyl}trimethylsilane)
The introduction of an alkynyl group onto the [4-(Bromomethyl)phenyl]trimethylsilane core creates a trifunctional molecule with orthogonal reactive sites: the benzyl (B1604629) bromide for nucleophilic substitution, the trimethylsilyl-protected alkyne for "click" chemistry, and the aryl-silicon bond for further transformations.
The most common and efficient method for synthesizing arylalkynes is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction joins a vinyl or aryl halide with a terminal alkyne. In the context of synthesizing derivatives of this compound, a precursor such as 1-bromo-4-(bromomethyl)benzene can be coupled with trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions, and can be easily removed later if the terminal alkyne is required.
The typical reaction conditions involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), a copper(I) co-catalyst like copper(I) iodide, and an amine base/solvent such as diisopropylamine (B44863) or triethylamine. The reaction proceeds by treating the bromoaromatic compound with TMSA in the presence of the catalytic system.
| Reactant | Reagents | Catalyst System | Product | Typical Yield |
| 1-Bromo-4-(bromomethyl)benzene | Trimethylsilylacetylene (TMSA), Diisopropylamine | Pd(PPh₃)₄, CuI | 4-(Bromomethyl)-1-[(trimethylsilyl)ethynyl]benzene | High |
| 1,4-Dibromobenzene | Trimethylsilylacetylene (TMSA), Amine Base | Pd(0)/Cu(I) | 1-Bromo-4-[(trimethylsilyl)ethynyl]benzene | Good |
This table outlines a generalized synthetic approach for arylalkyne synthesis via Sonogashira coupling.
The resulting compound, featuring both a bromomethyl and a silyl-protected ethynyl (B1212043) group, is ripe for further functionalization. The bromomethyl group can undergo nucleophilic substitution, while the silyl (B83357) group on the alkyne can be selectively cleaved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or mild base to liberate the terminal alkyne for subsequent reactions.
The terminal alkyne generated from {[4-(bromomethyl)phenyl]-ethynyl}trimethylsilane is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction is the premier example of "click chemistry," a concept developed by K. Barry Sharpless, characterized by high yields, mild reaction conditions, and exceptional functional group tolerance. youtube.com The CuAAC reaction unites a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole as the sole regioisomer. youtube.comu-tokyo.ac.jp
The utility of this reaction is extensive:
Materials Science: Used to functionalize surfaces or create complex, well-defined polymer architectures. youtube.com
Bioconjugation: Enables the labeling of proteins, nucleic acids, and other biomolecules in biological systems, as azides and alkynes are typically absent in nature. libretexts.org
Drug Discovery: Facilitates the rapid assembly of compound libraries by linking molecular fragments together.
The presence of the bromomethyl group on the starting alkyne adds another layer of synthetic potential, allowing for post-cycloaddition modifications.
Sulfonyl Fluoride-Containing Analogues
Analogues of this compound that incorporate a sulfonyl fluoride (-SO₂F) group are valuable reagents for another powerful click chemistry transformation.
Sulfur(VI) Fluoride Exchange (SuFEx) is a second-generation click reaction that involves the reaction of a compound bearing a sulfur(VI)-fluoride bond, such as a sulfonyl fluoride, with a nucleophile (typically a phenol (B47542) or an amine). masterorganicchemistry.com The S-F bond in sulfonyl fluorides is remarkably stable under many conditions but can be activated to react rapidly and efficiently to form highly stable sulfonate or sulfonamide linkages. masterorganicchemistry.comlibretexts.org
A hypothetical analogue, such as 4-(bromomethyl)-3-(fluorosulfonyl)phenyl]trimethylsilane, would be a potent trifunctional connector. The synthesis of such aryl sulfonyl fluorides can be achieved through various methods, including:
From sulfonic acids using deoxyfluorinating agents. masterorganicchemistry.comcaltech.edu
From arenediazonium salts via a Sandmeyer-type fluorosulfonylation. leah4sci.com
From aryl Grignard reagents and sulfuryl fluoride (SO₂F₂). aspirationsinstitute.com
Once synthesized, this analogue can be employed in SuFEx chemistry to connect with silylated phenols or amines. This reaction is particularly useful in medicinal chemistry for high-throughput screening and lead optimization, as it can be performed on a very small scale, and the resulting products can often be screened directly without purification. chemistrysteps.comnih.gov The orthogonality of the SuFEx reaction with the reactivity of the benzyl bromide allows for sequential, controlled modifications of the molecule.
Terpyridine-Functionalized Analogues
Terpyridines are well-known tridentate ligands that form stable complexes with a wide range of metal ions. Functionalizing the this compound scaffold with a terpyridine unit creates molecules capable of self-assembly into complex, metal-containing supramolecular structures.
The synthesis of these analogues can be achieved using established methods for terpyridine construction, such as the Kröhnke reaction. For instance, a chalcone (B49325) derived from an appropriately substituted acetylpyridine can be reacted with a pyridinium (B92312) salt of 4-(bromomethyl)benzaldehyde. A more direct route involves the palladium-catalyzed cross-coupling of a brominated terpyridine with a boronic acid or stannane (B1208499) derivative of this compound. Research has detailed the synthesis of compounds like 4'-(4-bromophenyl)-2,2':6',2''-terpyridine, which serves as a close precursor to the desired structures. numberanalytics.com
These terpyridine-functionalized analogues are of significant interest for:
Materials Science: Formation of metallopolymers and coordination networks with unique photophysical and electrochemical properties.
Catalysis: Development of homogeneous catalysts where the metal center's activity can be tuned by the ligand framework.
Biomedical Applications: Design of metal-based therapeutic agents, as some terpyridine complexes have shown promising anticancer activity. researchgate.net
Isomeric Considerations and Positional Effects (e.g., ortho-bromomethylphenyl vs. para-bromomethylphenyl)
The relative positions of the functional groups on the aromatic ring have a profound impact on the molecule's reactivity and properties. A comparison between an ortho-[ (e.g., [2-(bromomethyl)phenyl]trimethylsilane) and a para-substituted isomer reveals significant differences driven by steric and electronic effects.
Reactivity of the Bromomethyl Group: The primary reaction of the bromomethyl group is nucleophilic substitution, which can proceed via an Sₙ1 or Sₙ2 mechanism.
Sₙ2 Reactivity: In an Sₙ2 reaction, the nucleophile attacks the carbon atom from the backside relative to the leaving group. In the ortho-isomer, the bulky trimethylsilyl group is adjacent to the bromomethyl group, creating significant steric hindrance that impedes the approach of the nucleophile. nih.govlibretexts.org This "shielding effect" would be expected to decrease the rate of Sₙ2 reactions compared to the para-isomer, where the reaction site is unhindered.
Sₙ1 Reactivity: An Sₙ1 reaction proceeds through a carbocation intermediate. The stability of the benzyl carbocation is key. While benzyl carbocations are generally stabilized by resonance, the trimethylsilyl group can provide additional stabilization. quora.com When positioned para to the benzylic carbon, the TMS group can act as an electron-donating group through hyperconjugation (σ-π conjugation), stabilizing the positive charge. u-tokyo.ac.jp In the ortho-position, this electronic stabilization might be counteracted by steric strain or distortion of the planar carbocation. Therefore, the para-isomer is likely to exhibit enhanced Sₙ1 reactivity.
| Isomer | Sₙ2 Reactivity | Sₙ1 Reactivity | Primary Reason |
| ortho-(Bromomethyl)phenyl | Slower | Slower/Comparable | Steric hindrance from adjacent TMS group impedes nucleophilic attack and may destabilize the carbocation. |
| para-(Bromomethyl)phenyl | Faster | Faster | Unhindered reaction site; TMS group provides electronic stabilization to the carbocation via hyperconjugation. |
This table summarizes the expected positional effects on the reactivity of the bromomethyl group.
Positional Effects on Derivative Reactions: The isomeric arrangement also affects the reactivity of other functional groups introduced onto the scaffold.
CuAAC Reactions: For an alkyne-containing derivative, the ortho-isomer would place the alkyne in close proximity to both the bromomethyl and trimethylsilyl groups. This steric crowding could hinder the formation of the bulky copper-acetylide intermediate required for the CuAAC reaction, potentially leading to lower yields or requiring harsher conditions compared to the sterically accessible alkyne of the para-isomer. nih.gov
Electrophilic Aromatic Substitution: If further functionalization of the aromatic ring is desired, the ortho-isomer presents a more complex scenario. The directing effects of the two adjacent groups would lead to substitution at sterically crowded positions, likely resulting in lower yields and potentially different regioselectivity compared to the more predictable substitution pattern of the para-isomer. masterorganicchemistry.com
Comparative Analysis with Other Organosilicon Halides (e.g., (Bromodifluoromethyl)trimethylsilane)
The reactivity and synthetic utility of this compound can be further understood through a comparative analysis with other organosilicon halides. A pertinent example for comparison is (Bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br). While both compounds are valuable reagents in organic synthesis, their structural differences—a benzylic bromide versus an α-fluoroalkyl bromide—dictate fundamentally different chemical behaviors and applications.
Structural and Reactivity Differences:
The primary distinction lies in the nature of the carbon-bromine (C-Br) bond and the adjacent functionalities. In this compound, the bromine is attached to a benzylic carbon. This position is activated towards nucleophilic substitution (both Sₙ1 and Sₙ2 mechanisms) and cross-coupling reactions due to the stability of the resulting benzylic carbocation or radical intermediates, which are stabilized by resonance with the phenyl ring. masterorganicchemistry.comrsc.org The trimethylsilyl group on the phenyl ring primarily serves to modify the electronic properties and provides a handle for other transformations, but the core reactivity is that of a benzylic bromide.
Conversely, in (Bromodifluoromethyl)trimethylsilane, the C-Br bond is significantly influenced by the two adjacent fluorine atoms. These strongly electron-withdrawing atoms destabilize any potential carbocation at the α-carbon, making Sₙ1-type reactions highly unfavorable. Instead, the dominant reaction pathway for TMSCF₂Br involves its function as a precursor to difluorocarbene (:CF₂). nih.govsioc.ac.cn Under the influence of various activators (basic, neutral, or acidic), TMSCF₂Br undergoes α-elimination to release the highly reactive difluorocarbene intermediate, which can then participate in a variety of cycloadditions and insertions. nih.govcas.cn
This fundamental divergence in reactivity pathways dictates their distinct roles in synthetic chemistry. This compound is a classic electrophile for constructing C-C bonds via substitution or cross-coupling, transferring a 4-(trimethylsilyl)benzyl moiety. In contrast, (Bromodifluoromethyl)trimethylsilane is primarily a source of the C₁ building block, difluorocarbene, used for gem-difluorocyclopropanation and difluoromethylation. rsc.org
Comparative Overview of Properties and Reactivity
| Property | This compound | (Bromodifluoromethyl)trimethylsilane |
| Structure | Benzylic Bromide | α,α-Difluoroalkyl Bromide |
| Primary Reactive Site | Benzylic Carbon | Silicon and α-Carbon |
| Dominant Reactivity | Nucleophilic Substitution (Sₙ1/Sₙ2), Cross-Coupling Reactions | α-Elimination to form Difluorocarbene (:CF₂) |
| Key Intermediate | Benzylic Carbocation/Radical | Difluorocarbene |
| Typical Reagents for Activation | Lewis acids, Palladium catalysts, Nucleophiles | Lewis bases (e.g., HMPA), Fluoride ions (e.g., TBAF), Bases (e.g., KOH) nih.govresearchgate.net |
| C-Br Bond Dissociation Energy | ~255 kJ/mol (for unsubstituted benzyl bromide) rsc.org | Higher due to α-fluoro substitution (destabilizes radical) |
| Primary Synthetic Application | Introduction of the 4-(trimethylsilyl)benzyl group | gem-Difluorocyclopropanation, Difluoromethylation of heteroatoms cas.cn |
Synthetic Applications and Reaction Conditions:
The differing reactivity profiles lead to distinct applications and require different sets of reaction conditions. This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, which forms new carbon-carbon bonds. nih.gov It readily reacts with a variety of nucleophiles (e.g., amines, alkoxides, carbanions) to form substituted benzylsilanes.
Table of Typical Reactions and Conditions
| Reaction Type | This compound | (Bromodifluoromethyl)trimethylsilane |
| Cross-Coupling (Hiyama) | Couples with organosilanes in the presence of a Pd catalyst and an activator (e.g., TBAF). nih.gov | Not a typical substrate for this reaction. |
| Nucleophilic Substitution | Reacts with various nucleophiles (e.g., R₂NH, RO⁻, CN⁻) under standard Sₙ2 or Sₙ1 conditions. | Generally unreactive towards direct substitution at carbon. |
| Carbene Generation | Does not typically form a carbene. | Readily forms difluorocarbene with activators like TBAF, KOH, or HMPA. nih.govcas.cn |
| Example Product Class | Diaryl methanes, benzyl amines, benzyl ethers. | gem-Difluorocyclopropanes, difluoromethyl ethers, difluoromethyl thioethers. cas.cn |
Q & A
Q. Critical Control Parameters :
- Temperature : Reflux conditions (≈80°C for CCl₄) ensure radical initiation while avoiding overheating.
- Exclusion of Moisture : Prevents hydrolysis of the silyl group.
How can researchers characterize this compound using spectroscopic and crystallographic methods?
Answer:
Spectroscopic Characterization :
Q. Crystallographic Analysis :
Q. Methodological Tips :
- Crystal Growth : Use slow evaporation in non-polar solvents (e.g., hexane) to obtain diffraction-quality crystals.
What are the key considerations when employing this compound in cross-coupling reactions?
Answer:
The bromomethyl group enables alkylation or Suzuki-Miyaura coupling , while the trimethylsilyl (TMS) group acts as a stabilizing/protecting moiety. Key applications include:
Q. Optimization Strategies :
- Catalyst Selection : Pd(PPh₃)₄ for Suzuki couplings; CuBr for radical pathways.
- Solvent Choice : THF or DMF for polar intermediates; CCl₄ for radical stability .
How does the trimethylsilyl group influence the reactivity and stability of this compound under different reaction conditions?
Answer:
- Electron-Donating Effect : The TMS group increases electron density on the aromatic ring, directing electrophilic substitution to the para position.
- Steric Protection : Shields the bromomethyl group from nucleophilic attack, enhancing stability in protic solvents.
- Thermal Stability : Decomposition observed >150°C; reactions should avoid prolonged heating .
Q. Contradictions in Reactivity :
- Acidic Conditions : TMS groups hydrolyze to silanols in strong acids (e.g., H₂SO₄), altering reactivity .
What advanced catalytic systems have been utilized in reactions involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
